![molecular formula C12H10N4O3S B2891423 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 919743-73-0](/img/structure/B2891423.png)
2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a type of thiazolo[4,5-d]pyrimidin-7(6H)-one . These compounds have been designed, synthesized, and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves a mixture of 4-amino-2-(methylsulfanyl)-thiazole-5-carboxamides, the appropriate benzaldehyde, and I2 in DMSO . The reaction occurs at 120°C for 0.5–7 hours .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by 1H NMR, 13C NMR, and mass spectral data . The structure of a similar compound, 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one, has been determined by X-ray diffraction data analysis .
科学的研究の応用
Anti-Inflammatory Applications
Pyrimidine derivatives have been recognized for their anti-inflammatory properties. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This makes them potential candidates for the development of new anti-inflammatory agents with enhanced activities and minimal toxicity.
Antimicrobial Activity
Recent studies have shown that thiazolopyrimidine derivatives exhibit antimicrobial properties. They have been tested against various bacterial strains and have shown promising results, which could lead to the development of new antibacterial drugs .
Antitumor and Anticancer Research
Thiazolopyrimidine compounds have been evaluated for their antitumor activities against several human cancer cell lines. They are being investigated for their potential to inhibit key enzymes involved in cancer cell proliferation, making them valuable in cancer research .
Neuroprotective and Anti-neuroinflammatory Agents
Compounds with a pyrimidine structure have shown potential as neuroprotective and anti-neuroinflammatory agents. They may offer therapeutic benefits for neurodegenerative diseases by inhibiting pathways that lead to inflammation and cell death in the nervous system .
Material Science Applications
In the field of material science, pyrimidine derivatives are valuable as functional organic materials. Their unique chemical structure allows them to be used in the synthesis of new materials with potential applications in various industries .
Environmental Science Implications
The environmental impact of pyrimidine derivatives is an area of growing interest. These compounds can be designed to have specific properties that make them suitable for environmental remediation or as environmentally friendly alternatives to more harmful substances .
作用機序
Target of Action
Similar compounds, such as thiazolo[4,5-d]pyrimidines, have been reported to interact with a variety of targets, includingCDC25B phosphatase , adenosine A3 receptor , and phosphatidylinositide-3-kinases . These targets play crucial roles in cell signaling and regulation, and their modulation can lead to various biological effects.
Biochemical Pathways
Similar compounds have been reported to inhibit theNF-κB inflammatory pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
Similar compounds have demonstratedpotent cytotoxicity against various human cancer cell lines
将来の方向性
特性
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-19-7-4-2-3-6(5-7)16-9-8(20-11(13)14-9)10(17)15-12(16)18/h2-5H,1H3,(H2,13,14)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKYCIMRPCONRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

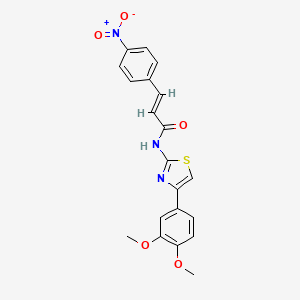
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylate](/img/structure/B2891345.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)
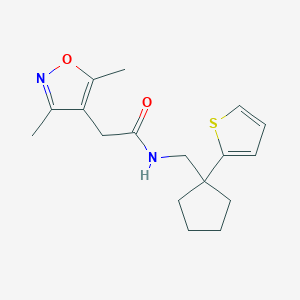
![4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic Acid](/img/structure/B2891350.png)

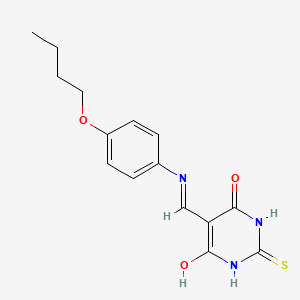


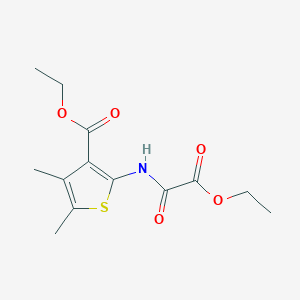
![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)
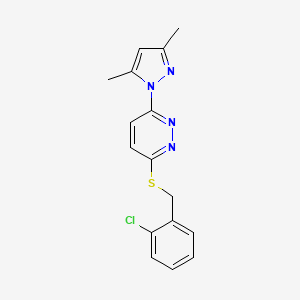
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2891362.png)